Sos1-IN-12

Description

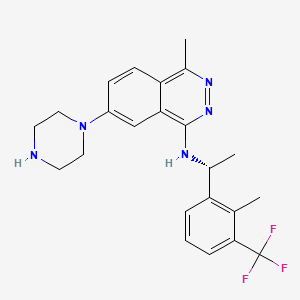

Structure

3D Structure

Properties

Molecular Formula |

C23H26F3N5 |

|---|---|

Molecular Weight |

429.5 g/mol |

IUPAC Name |

4-methyl-N-[(1R)-1-[2-methyl-3-(trifluoromethyl)phenyl]ethyl]-7-piperazin-1-ylphthalazin-1-amine |

InChI |

InChI=1S/C23H26F3N5/c1-14-18(5-4-6-21(14)23(24,25)26)15(2)28-22-20-13-17(31-11-9-27-10-12-31)7-8-19(20)16(3)29-30-22/h4-8,13,15,27H,9-12H2,1-3H3,(H,28,30)/t15-/m1/s1 |

InChI Key |

MJSKXOIIHARCLW-OAHLLOKOSA-N |

Isomeric SMILES |

CC1=C(C=CC=C1C(F)(F)F)[C@@H](C)NC2=C3C=C(C=CC3=C(N=N2)C)N4CCNCC4 |

Canonical SMILES |

CC1=C(C=CC=C1C(F)(F)F)C(C)NC2=C3C=C(C=CC3=C(N=N2)C)N4CCNCC4 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of Sos1-IN-12 in KRAS-Mutant Cancers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the KRAS proto-oncogene are among the most prevalent drivers of human cancers, yet for decades, KRAS has been considered an "undruggable" target. The discovery of Son of Sevenless homolog 1 (SOS1) inhibitors has opened a new therapeutic avenue. SOS1 is a guanine nucleotide exchange factor (GEF) that plays a pivotal role in activating KRAS by catalyzing the exchange of GDP for GTP.[1][2] This document provides a comprehensive technical overview of the mechanism of action of Sos1-IN-12, a potent SOS1 inhibitor, in the context of KRAS-mutant cancers. We will delve into its molecular interactions, downstream signaling effects, and the experimental methodologies used to characterize its activity.

Introduction: The KRAS-SOS1 Axis in Oncology

The RAS-RAF-MEK-ERK (MAPK) signaling pathway is a cornerstone of cellular proliferation, differentiation, and survival.[1][3] In normal physiology, the activity of RAS proteins, including KRAS, is tightly regulated. Receptor tyrosine kinase (RTK) activation leads to the recruitment and activation of SOS1, which in turn promotes the formation of active, GTP-bound KRAS.[1] However, oncogenic mutations in KRAS impair its intrinsic GTPase activity, leading to a constitutively active state and uncontrolled downstream signaling, driving tumorigenesis.[2]

Targeting the interaction between SOS1 and KRAS presents a compelling strategy to indirectly inhibit mutant KRAS. By preventing SOS1 from loading GTP onto KRAS, these inhibitors can effectively dampen the hyperactive MAPK pathway, irrespective of the specific KRAS mutation.[1][4] This approach is particularly promising for non-G12C KRAS mutations, for which targeted inhibitors are still in early development.

This compound: A Potent Inhibitor of the KRAS-SOS1 Interaction

This compound is a potent small molecule inhibitor of the Son of Sevenless homolog 1 (SOS1).[5] Its mechanism of action is centered on the disruption of the protein-protein interaction between SOS1 and KRAS.[2][4] By binding to SOS1, this compound prevents the formation of the SOS1-KRAS complex, thereby inhibiting the nucleotide exchange process that activates KRAS.[4] This leads to a reduction in the levels of active, GTP-bound KRAS and subsequent downregulation of the MAPK signaling cascade.[4][6]

Quantitative Data on SOS1 Inhibitor Activity

The following tables summarize key quantitative data for this compound and other relevant SOS1 inhibitors to provide a comparative landscape of their potency.

| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Kd (nM) | Reference |

| This compound | SOS1 | pERK | 47 | - | - | [5] |

| This compound | SOS1 | - | - | 0.11 | - | [5] |

| BI-3406 | KRAS G12C/SOS1 | HTRF PPI | 31 | - | - | [7] |

| BAY-293 | KRAS-SOS1 | Biochemical | 21 | - | - | [8] |

| Sos1-IN-20 | KRAS G12C::SOS1 | Biochemical | 5.11 | - | - | [5] |

| Sos1-IN-14 | SOS1 | Biochemical | 3.9 | - | - | [5] |

| Sos1-IN-4 | KRAS-C12C/SOS1 | Biochemical | 56 | - | - | [5] |

| SIAIS562055 | KRAS G12C/SOS1 | HTRF | 95.7 | - | - | |

| SIAIS562055 | KRAS G12D/SOS1 | HTRF | 134.5 | - | - | |

| SIAIS562055 | SOS1 | SPR | - | - | 95.9 | [9] |

Table 1: In vitro potency of selected SOS1 inhibitors.

| Cell Line | KRAS Mutation | Compound | Assay Type | IC50 (nM) | Reference |

| NCI-H358 | G12C | Exemplified Compound | pERK1/2 (AlphaLISA) | 106 | [10] |

| PC-9 | EGFR del | Sos1-IN-20 | p-ERK | 253 | [5] |

Table 2: Cellular activity of selected SOS1 inhibitors in cancer cell lines.

Signaling Pathways and Experimental Workflows

KRAS Signaling Pathway and the Role of this compound

The following diagram illustrates the canonical KRAS signaling pathway and highlights the point of intervention for this compound.

Caption: The KRAS signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Homogeneous Time-Resolved Fluorescence (HTRF) PPI Assay

A common method to assess the inhibitory activity of compounds on the KRAS-SOS1 interaction is the Homogeneous Time-Resolved Fluorescence (HTRF) Protein-Protein Interaction (PPI) assay.[7][11]

Caption: A generalized workflow for an HTRF-based PPI assay to screen for SOS1 inhibitors.

Synergy with KRAS G12C Inhibitors

A significant finding in the development of SOS1 inhibitors is their synergistic effect when combined with direct KRAS G12C inhibitors.[4][12] KRAS G12C inhibitors preferentially bind to the inactive, GDP-bound state of the mutant protein.[12] By inhibiting SOS1, this compound increases the population of GDP-bound KRAS G12C, thereby enhancing the efficacy of the G12C inhibitor.[12]

Caption: The synergistic mechanism between this compound and KRAS G12C inhibitors.

Detailed Experimental Protocols

KRAS G12C/SOS1 Protein-Protein Interaction (PPI) Homogeneous Time-Resolved Fluorescence (HTRF) Assay[7]

-

Objective: To measure the inhibitory effect of compounds on the interaction between KRAS G12C and SOS1.

-

Materials:

-

Recombinant KRAS G12C protein tagged with a donor fluorophore (e.g., terbium cryptate).

-

Recombinant SOS1 protein tagged with an acceptor fluorophore (e.g., d2).

-

Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).

-

Test compounds (e.g., this compound) serially diluted in DMSO.

-

384-well low-volume microplates.

-

HTRF-compatible plate reader.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In the microplate, add the tagged KRAS G12C and SOS1 proteins to the assay buffer.

-

Add the test compound to the wells. Include positive (no inhibitor) and negative (no proteins) controls.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for protein interaction and compound binding.

-

Read the fluorescence at the donor and acceptor emission wavelengths (e.g., 620 nm and 665 nm) using an HTRF plate reader.

-

Calculate the HTRF ratio (acceptor signal / donor signal) and normalize the data to the controls.

-

Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Phospho-ERK (pERK) AlphaLISA Assay[11]

-

Objective: To quantify the inhibition of ERK phosphorylation in cells treated with a SOS1 inhibitor.

-

Materials:

-

KRAS-mutant cancer cell line (e.g., NCI-H358).

-

Cell culture medium and supplements.

-

Test compound (e.g., this compound).

-

Lysis buffer.

-

AlphaLISA pERK1/2 assay kit (containing acceptor beads conjugated to an anti-pERK1/2 antibody and donor beads).

-

AlphaLISA-compatible plate reader.

-

-

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 1-24 hours).

-

Lyse the cells to release the intracellular proteins.

-

Transfer the cell lysates to a 384-well assay plate.

-

Add the AlphaLISA acceptor beads and incubate.

-

Add the AlphaLISA donor beads and incubate in the dark.

-

Read the plate on an AlphaLISA-compatible reader.

-

Analyze the data to determine the concentration-dependent inhibition of ERK phosphorylation and calculate the IC50 value.

-

Cell Viability Assay

-

Objective: To assess the anti-proliferative effect of the SOS1 inhibitor on cancer cells.

-

Materials:

-

KRAS-mutant cancer cell line.

-

Cell culture medium.

-

Test compound.

-

Cell viability reagent (e.g., CellTiter-Glo®, resazurin).

-

Multi-well plates.

-

Plate reader capable of measuring luminescence or fluorescence.

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density.

-

After 24 hours, treat the cells with a range of concentrations of the test compound.

-

Incubate the cells for a period of time (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the signal (luminescence or fluorescence) using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

Conclusion and Future Directions

This compound and other SOS1 inhibitors represent a promising therapeutic strategy for the treatment of KRAS-mutant cancers. Their ability to disrupt the critical SOS1-KRAS interaction leads to the suppression of the MAPK signaling pathway and inhibits cancer cell proliferation. The quantitative data presented herein demonstrates the high potency of this class of inhibitors. Furthermore, the synergistic effects observed with KRAS G12C inhibitors highlight the potential for powerful combination therapies that could overcome intrinsic and acquired resistance.[12][13]

Future research will likely focus on the clinical development of SOS1 inhibitors, both as monotherapies and in combination with other targeted agents. Further elucidation of the precise binding modes and the development of next-generation inhibitors with improved pharmacokinetic and pharmacodynamic properties will be crucial for translating the preclinical promise of SOS1 inhibition into tangible clinical benefits for patients with KRAS-driven malignancies. The ongoing clinical trials for SOS1 inhibitors will provide valuable insights into their safety and efficacy in human cancers.[14]

References

- 1. What are SOS1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. [PDF] Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction | Semantic Scholar [semanticscholar.org]

- 3. youtube.com [youtube.com]

- 4. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pnas.org [pnas.org]

- 7. Discovery of novel SOS1 inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR–ABL–Positive Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Boehringer Ingelheim identifies SOS1 inhibitors for KRAS-mutant cancers | BioWorld [bioworld.com]

- 11. reactionbiology.com [reactionbiology.com]

- 12. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Combined KRASG12C and SOS1 inhibition enhances and extends the anti-tumor response in KRASG12C-driven cancers by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Advances in Clinical Research on SOS1 inhibitors [synapse.patsnap.com]

Sos1-IN-12: A Technical Overview of a Potent Sos1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sos1-IN-12 is a potent inhibitor of Son of sevenless homolog 1 (Sos1), a crucial guanine nucleotide exchange factor (GEF) that activates RAS proteins, central players in cellular signaling pathways regulating cell growth, proliferation, and differentiation. Dysregulation of the RAS signaling cascade is a hallmark of many cancers, making Sos1 an attractive therapeutic target. This technical guide provides a comprehensive overview of this compound, including its known biochemical activity and the broader context of Sos1 inhibition. While the specific discovery and synthesis of this compound have not been detailed in publicly available literature, this document compiles the available data and presents representative experimental protocols and signaling pathway diagrams relevant to its mechanism of action, based on the characterization of other well-documented Sos1 inhibitors.

Introduction to Sos1 Inhibition

The Ras family of small GTPases (KRAS, HRAS, and NRAS) act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. The activation of Ras is a critical control point in the RAS/MAPK signaling pathway.[1][2] Sos1 facilitates the exchange of GDP for GTP, thereby switching Ras to its active conformation and initiating downstream signaling cascades that are frequently hyperactivated in cancer.[3]

Inhibition of the Sos1-RAS interaction prevents the reloading of RAS with GTP, leading to a reduction in the levels of active RAS-GTP and subsequent downregulation of the MAPK pathway.[4][5] This mechanism provides a therapeutic strategy for treating cancers driven by RAS mutations. Several small molecule inhibitors targeting Sos1 have been developed, demonstrating the viability of this approach.[4][6]

This compound: Quantitative Data

This compound has been identified as a highly potent Sos1 inhibitor. The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Source |

| Ki (Sos1) | 0.11 nM | [5] |

| IC50 (pERK) | 47 nM | [5] |

Note: The lack of a primary scientific publication on this compound means that further quantitative data, such as cell-based antiproliferative IC50 values across different cancer cell lines and pharmacokinetic parameters, are not publicly available.

Signaling Pathway of Sos1-Mediated RAS Activation

Sos1 is a key component of the receptor tyrosine kinase (RTK) signaling pathway that leads to RAS activation. The following diagram illustrates this canonical pathway.

Caption: The RAS/MAPK signaling pathway initiated by RTK activation.

Experimental Protocols

While specific experimental protocols for the discovery and characterization of this compound are not available, this section provides detailed methodologies for key experiments typically used in the evaluation of Sos1 inhibitors, based on published literature for similar compounds.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Sos1-KRAS Interaction

This assay is a common method to screen for and characterize inhibitors of the Sos1-KRAS protein-protein interaction.

Principle: This assay measures the proximity of two molecules labeled with a FRET (Förster Resonance Energy Transfer) donor and acceptor. When a labeled KRAS protein and a labeled Sos1 protein interact, the donor and acceptor are brought into close proximity, resulting in a high FRET signal. Inhibitors that disrupt this interaction will cause a decrease in the FRET signal.

Protocol:

-

Reagents:

-

Recombinant human Sos1 protein (e.g., His-tagged)

-

Recombinant human KRAS protein (e.g., GST-tagged), pre-loaded with GDP

-

HTRF donor-labeled anti-tag antibody (e.g., anti-His-Europium cryptate)

-

HTRF acceptor-labeled anti-tag antibody (e.g., anti-GST-d2)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.1% BSA)

-

Test compound (this compound) serially diluted in DMSO.

-

-

Procedure: a. Add a small volume of the test compound dilution or DMSO (vehicle control) to the wells of a low-volume 384-well plate. b. Add a solution containing KRAS-GDP and the acceptor-labeled antibody to all wells. c. Add a solution containing Sos1 and the donor-labeled antibody to all wells to initiate the binding reaction. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium. e. Read the plate on an HTRF-compatible plate reader, measuring the emission at both the acceptor and donor wavelengths.

-

Data Analysis: a. Calculate the HTRF ratio (Acceptor emission / Donor emission). b. Normalize the data to the vehicle control (100% interaction) and a control with no Sos1 (0% interaction). c. Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Western Blot for Phospho-ERK (pERK) Inhibition

This cellular assay assesses the ability of a Sos1 inhibitor to block the downstream signaling of the RAS/MAPK pathway.

Principle: Inhibition of Sos1 will lead to decreased RAS activation and, consequently, a reduction in the phosphorylation of downstream kinases, including ERK. Western blotting with antibodies specific for the phosphorylated form of ERK (pERK) can quantify this effect.

Protocol:

-

Cell Culture:

-

Culture a cancer cell line with a known dependency on RAS signaling (e.g., NCI-H358, MIA PaCa-2) in appropriate growth medium.

-

-

Treatment: a. Plate cells in 6-well plates and allow them to adhere overnight. b. Serum-starve the cells for 12-24 hours to reduce basal pathway activation. c. Treat the cells with a serial dilution of this compound or DMSO for a specified time (e.g., 2 hours). d. Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 10 minutes) to induce RAS/MAPK signaling.

-

Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. b. Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.

-

Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% BSA or non-fat milk in TBST. d. Incubate the membrane with a primary antibody against pERK (e.g., p44/42 MAPK) overnight at 4°C. e. Wash the membrane and incubate with an HRP-conjugated secondary antibody. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. g. Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH or β-actin).

-

Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the pERK signal to the total ERK signal. c. Plot the normalized pERK levels against the inhibitor concentration to determine the IC50 for pERK inhibition.

Synthetic Chemistry

The exact synthetic route for this compound is not publicly available. However, many potent Sos1 inhibitors are based on a quinazoline scaffold.[1][7] The synthesis of such compounds often involves a multi-step sequence. A generalized, hypothetical workflow for the synthesis of a quinazoline-based Sos1 inhibitor is presented below.

References

- 1. Design, synthesis and biological evaluation of quinazoline SOS1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Quinazolines That Activate SOS1-Mediated Nucleotide Exchange on RAS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS-SOS1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Unveiling Sos1-IN-12: A Technical Guide to a Potent SOS1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biochemical and biophysical properties of Sos1-IN-12, a potent inhibitor of Son of sevenless homolog 1 (SOS1). This document details the mechanism of action, quantitative biochemical and cellular activity, and the experimental protocols used to characterize this compound. The information presented is intended to support further research and development of SOS1 inhibitors as potential therapeutic agents.

Introduction to SOS1 Inhibition

Son of sevenless homolog 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins. By facilitating the exchange of GDP for GTP, SOS1 switches RAS to its active state, thereby initiating downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) pathway. This pathway is a central regulator of cell proliferation, differentiation, and survival. Mutations in RAS are among the most common oncogenic drivers in human cancers, making the upstream activator SOS1 an attractive target for therapeutic intervention. Inhibiting the interaction between SOS1 and RAS presents a promising strategy to attenuate aberrant signaling in RAS-driven cancers.

Biochemical and Biophysical Properties of this compound

This compound has been identified as a highly potent inhibitor of SOS1. Its biochemical and cellular activities have been characterized through a series of in vitro assays.

Table 1: Quantitative Biochemical and Cellular Activity of this compound

| Parameter | Value | Description |

| Ki (SOS1) | 0.11 nM | The inhibition constant, representing the binding affinity of this compound to the SOS1 protein. |

| IC50 (pERK) | 47 nM | The half-maximal inhibitory concentration for the phosphorylation of ERK, indicating the cellular potency of the inhibitor in downregulating the MAPK pathway. |

Mechanism of Action

This compound exerts its inhibitory effect by directly binding to the SOS1 protein. This binding event prevents the interaction between SOS1 and RAS-GDP, thereby blocking the nucleotide exchange process. The inhibition of SOS1's GEF activity leads to a decrease in the levels of active, GTP-bound RAS. Consequently, the downstream signaling through the RAF-MEK-ERK cascade is suppressed, as evidenced by the reduction in phosphorylated ERK (pERK) levels.

Signaling Pathway of SOS1 Inhibition

The following diagram illustrates the role of SOS1 in the RAS-RAF-MEK-ERK signaling pathway and the point of intervention for this compound.

Caption: SOS1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize this compound.

Determination of Inhibition Constant (Ki)

The Ki value for this compound against SOS1 is determined using a competitive binding assay. A common method is a fluorescence-based assay that measures the displacement of a fluorescently labeled ligand from the SOS1 protein.

Principle: This assay measures the affinity of the inhibitor by quantifying its ability to compete with a known fluorescent probe that binds to the same site on the target protein. The change in fluorescence polarization or intensity is proportional to the amount of displaced probe.

Materials:

-

Recombinant human SOS1 protein

-

Fluorescently labeled nucleotide analog (e.g., mant-GDP) or a fluorescently labeled SOS1-binding peptide

-

This compound (test compound)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

-

384-well, low-volume, black plates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 384-well plate, add the assay buffer, a fixed concentration of recombinant SOS1 protein, and the fluorescent probe.

-

Add the serially diluted this compound or vehicle control (e.g., DMSO) to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.

-

Measure the fluorescence polarization or intensity using a plate reader with appropriate excitation and emission wavelengths.

-

The data is then fitted to a competitive binding equation to calculate the IC₅₀ value.

-

The Ki is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the fluorescent probe and Kd is its dissociation constant.

Workflow for Ki Determination

Caption: Experimental workflow for determining the inhibition constant (Ki).

Cellular pERK IC50 Determination

The cellular potency of this compound is assessed by measuring the inhibition of ERK phosphorylation in a relevant cancer cell line.

Principle: This assay quantifies the level of phosphorylated ERK (pERK) in cells treated with the inhibitor. A decrease in pERK levels indicates inhibition of the upstream MAPK signaling pathway. Common methods for detection include Western blotting or high-content imaging with specific antibodies.

Materials:

-

Cancer cell line with a constitutively active RAS pathway (e.g., NCI-H358)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer

-

Primary antibodies: anti-pERK1/2, anti-total ERK1/2, and a loading control (e.g., anti-GAPDH)

-

Secondary antibodies (e.g., HRP-conjugated)

-

Chemiluminescent substrate

-

Protein electrophoresis and Western blotting equipment

-

Imaging system for chemiluminescence detection

Procedure:

-

Seed the cancer cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 2 hours).

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against pERK, total ERK, and a loading control.

-

Wash the membrane and incubate with the appropriate secondary antibodies.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize the pERK signal to the total ERK and loading control signals.

-

Plot the normalized pERK levels against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Workflow for pERK IC50 Determination

Caption: Experimental workflow for determining the cellular pERK IC50.

Conclusion

This compound is a potent and specific inhibitor of the SOS1-RAS interaction. Its high binding affinity and cellular activity in downregulating the MAPK pathway underscore its potential as a valuable research tool and a starting point for the development of novel anticancer therapeutics. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and other SOS1 inhibitors. Future studies should focus on its in vivo efficacy, pharmacokinetic properties, and safety profile to fully evaluate its therapeutic potential.

Probing Sos1: A Technical Guide to Target Engagement and Cellular Validation of Sos1-IN-12

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies used to validate the target engagement of Sos1 inhibitors, with a focus on Sos1-IN-12. This document details the core experimental protocols, presents quantitative data for key inhibitors, and visualizes the underlying biological and experimental frameworks.

The Sos1-Ras Signaling Axis: A Key Target in Oncology

The Son of sevenless homolog 1 (Sos1) is a guanine nucleotide exchange factor (GEF) that plays a pivotal role in the activation of Ras, a central node in signaling pathways that control cell proliferation, differentiation, and survival. Dysregulation of the Ras signaling cascade, often driven by mutations in KRAS, is a hallmark of many cancers. Sos1 facilitates the exchange of GDP for GTP on Ras, switching it to its active, signal-transducing state. Inhibition of the Sos1-Ras interaction presents a compelling therapeutic strategy to attenuate oncogenic Ras signaling.

Below is a diagram illustrating the canonical Sos1-mediated Ras activation pathway and its downstream effectors.

Caption: Sos1-Mediated Ras Activation Signaling Pathway.

Quantitative Assessment of Sos1 Inhibitors

A panel of small molecule inhibitors has been developed to disrupt the Sos1-Ras interaction. This section summarizes the in vitro and cellular potency of this compound and other well-characterized inhibitors, BAY-293 and BI-3406.

| Inhibitor | Target/Assay | IC50 / Ki (nM) | Cell Line / Conditions | Reference |

| This compound | Sos1 (Ki) | 0.11 | Biochemical Assay | [1] |

| pERK | 47 | Cellular Assay | [1] | |

| BAY-293 | KRAS-Sos1 Interaction | 21 | Biochemical Assay | [2] |

| Ras Activation (HeLa) | ~200 | HeLa cells | [3] | |

| Proliferation (K-562) | 1090 | K-562 cells | [2][4] | |

| Proliferation (MOLM-13) | 995 | MOLM-13 cells | [2][4] | |

| Proliferation (NCI-H358) | 3480 | NCI-H358 cells | [2][4] | |

| Proliferation (Calu-1) | 3190 | Calu-1 cells | [2][4] | |

| BI-3406 | Sos1-KRAS Interaction | 5 | Biochemical Assay | [5] |

| pERK | 17-57 | Various RAS-mutated cell lines | [6] | |

| 3D Proliferation | 9-220 | Various KRAS G12/G13 mutant cell lines | [6] |

Experimental Protocols for Target Engagement and Validation

This section provides detailed methodologies for key experiments to assess the engagement and cellular activity of Sos1 inhibitors.

In Vitro Sos1 Guanine Nucleotide Exchange Factor (GEF) Assay

This assay directly measures the ability of an inhibitor to block Sos1-mediated nucleotide exchange on Ras.

Principle: The assay utilizes a fluorescently labeled GTP analog, such as N-methylanthraniloyl-GTP (mant-GTP), whose fluorescence properties change upon binding to Ras. Sos1 catalyzes the exchange of pre-loaded GDP on Ras for mant-GTP, leading to an increase in fluorescence. An effective inhibitor will prevent this increase.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT.

-

Recombinant human Sos1 (catalytic domain) and KRas proteins.

-

mant-GTP stock solution.

-

Test compound (e.g., this compound) dilution series.

-

-

Assay Procedure:

-

In a 96-well black plate, add KRas protein to the assay buffer.

-

Add the test compound at various concentrations and incubate for 15-30 minutes at room temperature.

-

Initiate the reaction by adding a mixture of Sos1 and mant-GTP.

-

Monitor the increase in fluorescence over time using a plate reader (Excitation: ~360 nm, Emission: ~440 nm).

-

-

Data Analysis:

-

Calculate the initial rate of the reaction for each inhibitor concentration.

-

Plot the reaction rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Caption: Workflow for the in vitro Sos1 GEF Assay.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm direct binding of a compound to its target in a cellular context.

Principle: Ligand binding can stabilize a target protein, leading to an increase in its melting temperature. In CETSA, cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble target protein remaining is quantified.

Protocol:

-

Cell Treatment:

-

Culture cells to ~80% confluency.

-

Treat cells with the test compound (e.g., this compound) or vehicle control for a specified time (e.g., 1-2 hours).

-

-

Thermal Challenge:

-

Aliquot the cell suspensions into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells by freeze-thaw cycles or with a lysis buffer.

-

Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

-

Quantify the amount of soluble Sos1 in the supernatant by Western blotting or other protein detection methods.

-

-

Data Analysis:

-

Generate a melting curve for Sos1 in the presence and absence of the inhibitor.

-

A shift in the melting curve to a higher temperature indicates target engagement.

-

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Ras Activation Pulldown Assay

This assay measures the levels of active, GTP-bound Ras in cells following treatment with a Sos1 inhibitor.

Principle: The Ras-binding domain (RBD) of Raf kinase specifically binds to the active, GTP-bound form of Ras. In this assay, GST-tagged Raf-RBD immobilized on beads is used to pull down active Ras from cell lysates.

Protocol:

-

Cell Lysis:

-

Treat cells with the Sos1 inhibitor or vehicle.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

-

Pulldown of Active Ras:

-

Incubate the cell lysates with GST-Raf-RBD beads at 4°C with gentle rotation.

-

Wash the beads to remove non-specifically bound proteins.

-

-

Detection of Active Ras:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and perform a Western blot using a pan-Ras antibody.

-

Also, perform a Western blot on the total cell lysates to determine the total Ras levels.

-

-

Data Analysis:

-

Quantify the band intensities for the pulled-down Ras and total Ras.

-

Normalize the amount of active Ras to the total Ras for each condition.

-

Caption: Ras Activation Pulldown Assay Workflow.

Western Blot for Phospho-ERK (pERK)

This assay assesses the downstream signaling effects of Sos1 inhibition by measuring the phosphorylation of ERK, a key kinase in the MAPK pathway.

Protocol:

-

Sample Preparation:

-

Treat cells with the Sos1 inhibitor for the desired time.

-

Lyse the cells and determine the protein concentration.

-

-

SDS-PAGE and Transfer:

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK (pERK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody for total ERK as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for pERK and total ERK.

-

Normalize the pERK signal to the total ERK signal.

-

Cell Proliferation Assay

This assay determines the effect of Sos1 inhibition on the growth of cancer cells.

Principle: The crystal violet assay is a simple method to quantify cell number. The dye stains the DNA and proteins of adherent cells. The amount of dye retained is proportional to the number of viable cells.

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the Sos1 inhibitor.

-

-

Incubation:

-

Incubate the cells for a period of time (e.g., 72 hours).

-

-

Staining:

-

Remove the media and fix the cells with a solution like glutaraldehyde.

-

Stain the cells with a crystal violet solution.

-

Wash away the excess dye.

-

-

Quantification:

-

Solubilize the stained cells with a solvent (e.g., Sorenson's solution).

-

Measure the absorbance at ~570 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the viability against the inhibitor concentration to determine the IC50 for cell proliferation.

-

Conclusion

The validation of Sos1 inhibitors like this compound requires a multi-faceted approach, combining direct biochemical and biophysical assays with cellular assays that probe the downstream consequences of target engagement. The experimental protocols outlined in this guide provide a robust framework for researchers to confidently assess the on-target activity and cellular efficacy of novel Sos1-targeting compounds, ultimately advancing the development of new cancer therapeutics.

References

- 1. Guanine Nucleotide Exchange Assay Using Fluorescent MANT-GDP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reactionbiology.com [reactionbiology.com]

In Vitro Characterization of Sos1-IN-12: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Sos1-IN-12, a potent inhibitor of Son of sevenless homolog 1 (SOS1). This document details the molecule's mechanism of action, summarizes its known biochemical and cellular activities, and provides comprehensive experimental protocols for key assays used in its evaluation.

Introduction to SOS1 and its Role in Cancer

Son of sevenless homolog 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in cellular signaling.[1] It functions by activating RAS proteins, converting them from their inactive GDP-bound state to an active GTP-bound state.[1] This activation triggers downstream signaling cascades, most notably the RAS/MAPK pathway, which is essential for regulating cell proliferation, differentiation, survival, and migration. In many forms of cancer, mutations in RAS or upstream regulators lead to the hyperactivation of this pathway, driving uncontrolled cell growth and tumor progression. Therefore, inhibiting SOS1 presents a promising therapeutic strategy for cancers dependent on RAS signaling.

Mechanism of Action of this compound

This compound is a small molecule inhibitor that directly targets SOS1. Its primary mechanism of action is the disruption of the protein-protein interaction between SOS1 and RAS. By binding to SOS1, the inhibitor prevents the formation of the SOS1-RAS complex, thereby blocking the SOS1-mediated nucleotide exchange on RAS. This leads to a decrease in the levels of active, GTP-bound RAS and subsequent downregulation of the RAS/MAPK signaling pathway.

Quantitative Data Summary

The following tables summarize the currently available quantitative in vitro data for this compound.

Table 1: Biochemical Activity of this compound

| Parameter | Value | Assay Type | Target |

| Ki | 0.11 nM | Enzyme Inhibition | SOS1 |

Data obtained from MedChemExpress.[2]

Table 2: Cellular Activity of this compound

| Parameter | Value | Assay Type | Cellular Target |

| IC50 | 47 nM | Western Blot | pERK |

Data obtained from MedChemExpress.[2]

Note: Comprehensive data on the anti-proliferative activity (IC50 values) of this compound across a panel of cancer cell lines is not currently available in the public domain.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the in vitro activity of this compound.

Biochemical Assay: SOS1-KRAS Interaction (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the inhibitory effect of this compound on the interaction between SOS1 and KRAS.

Materials:

-

Recombinant human GST-tagged SOS1 protein

-

Recombinant human His-tagged KRAS protein (pre-loaded with GDP)

-

GTPγS

-

HTRF assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20, 1 mM DTT)

-

Anti-GST antibody conjugated to Europium cryptate (Eu3+)

-

Anti-His antibody conjugated to XL665

-

This compound (and other test compounds)

-

DMSO

-

Low-volume 384-well white plates

-

HTRF-compatible plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in HTRF assay buffer to the desired final concentrations.

-

Reagent Preparation:

-

Prepare a solution of GST-SOS1 and His-KRAS-GDP in HTRF assay buffer.

-

Prepare a solution of GTPγS in HTRF assay buffer.

-

Prepare a detection mixture containing the anti-GST-Eu3+ and anti-His-XL665 antibodies in HTRF assay buffer.

-

-

Assay Protocol:

-

Add 2 µL of the diluted this compound or DMSO (as a control) to the wells of a 384-well plate.

-

Add 4 µL of the GST-SOS1/His-KRAS-GDP mixture to each well.

-

Initiate the exchange reaction by adding 4 µL of the GTPγS solution to each well.

-

Incubate the plate for 60 minutes at room temperature.

-

Add 10 µL of the antibody detection mixture to each well.

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Normalize the data to the high (DMSO control) and low (no KRAS) controls to determine the percent inhibition for each concentration of this compound.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell-Based Assay: pERK Inhibition (Western Blot)

This protocol details a method to assess the inhibitory effect of this compound on the phosphorylation of ERK, a downstream effector in the RAS/MAPK pathway.

Materials:

-

Cancer cell line with a KRAS mutation (e.g., NCI-H358)

-

Cell culture medium (e.g., RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

-

This compound

-

DMSO

-

Epidermal Growth Factor (EGF)

-

Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: rabbit anti-pERK1/2 (Thr202/Tyr204), rabbit anti-ERK1/2, mouse anti-β-actin

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Serum-starve the cells for 16-24 hours.

-

Pre-treat the cells with various concentrations of this compound (or DMSO as a control) for 2 hours.

-

Stimulate the cells with EGF (e.g., 50 ng/mL) for 10 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with RIPA buffer.

-

Clarify the lysates by centrifugation and collect the supernatants.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against pERK1/2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Stripping and Re-probing:

-

Strip the membrane and re-probe with antibodies against total ERK1/2 and β-actin (as a loading control).

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software.

-

Normalize the pERK signal to the total ERK signal for each sample.

-

Calculate the percent inhibition of pERK phosphorylation for each concentration of this compound relative to the EGF-stimulated DMSO control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Cell-Based Assay: Anti-Proliferative Activity (WST-1 Assay)

This protocol describes a method to evaluate the effect of this compound on the proliferation of cancer cells using a WST-1 assay.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

DMSO

-

WST-1 reagent

-

96-well clear-bottom tissue culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 2,000-5,000 cells/well). Allow the cells to adhere overnight.

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound or DMSO (as a control).

-

-

Incubation: Incubate the plate for 72 hours (or another desired time point) at 37°C in a humidified incubator with 5% CO2.

-

WST-1 Assay:

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Gently shake the plate for 1 minute.

-

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium and WST-1 but no cells).

-

Normalize the absorbance values to the DMSO-treated control wells to calculate the percent viability.

-

Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion

This compound is a highly potent inhibitor of the SOS1-RAS interaction, demonstrating low nanomolar activity in both biochemical and cellular assays. The provided protocols offer a robust framework for the in vitro characterization of this and other SOS1 inhibitors. Further studies to determine its anti-proliferative effects across a broad range of cancer cell lines with different genetic backgrounds will be crucial in elucidating its full therapeutic potential. This technical guide serves as a foundational resource for researchers in the field of oncology and drug discovery who are investigating the therapeutic targeting of the RAS/MAPK pathway.

References

In-Depth Technical Guide: Binding Affinity and Kinetics of Sos1-IN-12 to SOS1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of the small molecule inhibitor, Sos1-IN-12, to its target protein, Son of Sevenless homolog 1 (SOS1). SOS1 is a crucial guanine nucleotide exchange factor (GEF) that plays a pivotal role in the activation of RAS proteins, central regulators of cell growth, differentiation, and survival. Dysregulation of the RAS signaling pathway is a hallmark of many cancers, making SOS1 an attractive therapeutic target. This compound has emerged as a potent inhibitor of the SOS1-RAS interaction.

Quantitative Binding Data

The interaction between this compound and the SOS1 protein has been characterized by a strong binding affinity. The following table summarizes the key quantitative data available for this interaction.

| Parameter | Value | Description |

| Ki | 0.11 nM | Inhibition constant, indicating the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value signifies a higher binding affinity. |

| IC50 (pERK) | 47 nM | Half-maximal inhibitory concentration for the phosphorylation of ERK, a downstream effector in the RAS-MAPK pathway. This value indicates the functional potency of the inhibitor in a cellular context. |

Note: While the inhibition constant (Ki) provides a measure of the binding affinity, the complete kinetic profile, including the association rate constant (ka) and the dissociation rate constant (kd), for this compound is not publicly available in primary scientific literature. The data presented is based on information from chemical suppliers.

SOS1 Signaling Pathway

The SOS1 protein is a critical link between upstream receptor tyrosine kinases (RTKs) and the activation of RAS. The following diagram illustrates the canonical RAS/MAPK signaling pathway, highlighting the role of SOS1.

The Inhibition of Sos1: A Technical Guide to Disrupting the RAS-MAPK Signaling Cascade

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism and effects of Sos1 inhibitors, with a focus on their impact on the RAS-MAPK signaling cascade. It is intended to be a valuable resource for researchers and professionals involved in oncology drug discovery and development. While this guide discusses the broader class of Sos1 inhibitors, it will use specific data from well-characterized compounds such as BI-3406 and MRTX0902 as illustrative examples. We will also reference the potent inhibitor, Sos1-IN-12.

Introduction: The RAS-MAPK Pathway and the Critical Role of Sos1

The RAS-MAPK (Rat Sarcoma-Mitogen-Activated Protein Kinase) signaling pathway is a cornerstone of cellular communication, regulating fundamental processes such as cell proliferation, differentiation, and survival.[1] Hyperactivation of this pathway, often driven by mutations in the RAS family of oncogenes (KRAS, NRAS, and HRAS), is a major contributor to the development and progression of a significant percentage of human cancers.[2]

RAS proteins function as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state.[2] The transition to the active state is facilitated by Guanine Nucleotide Exchange Factors (GEFs), among which Son of Sevenless 1 (Sos1) is a key and ubiquitously expressed regulator.[3][4] Sos1 promotes the release of GDP from RAS, allowing for the binding of the more abundant cellular GTP, thereby activating RAS and initiating downstream signaling through the RAF-MEK-ERK cascade.[5] Given its pivotal role in RAS activation, Sos1 has emerged as a compelling therapeutic target for cancers dependent on the RAS-MAPK pathway.[6]

Mechanism of Action of Sos1 Inhibitors

Sos1 inhibitors are small molecules designed to disrupt the function of Sos1, thereby preventing the activation of RAS. The primary mechanism of action for these inhibitors is the allosteric blockade of the protein-protein interaction (PPI) between Sos1 and RAS.[6][7] By binding to a specific pocket on the catalytic domain of Sos1, these compounds prevent RAS from engaging with the nucleotide exchange machinery of Sos1.[7] This leads to an accumulation of RAS in its inactive, GDP-bound state, effectively shutting down the downstream signaling cascade.[7]

One such potent, though less publicly documented, inhibitor is This compound , which exhibits a high affinity for Sos1 with a reported Ki of 0.11 nM and an IC50 of 47 nM for the inhibition of phosphorylated ERK (pERK).[8]

Quantitative Data on Sos1 Inhibitors

The efficacy of Sos1 inhibitors has been quantified through various biochemical and cell-based assays. The following tables summarize key data for representative Sos1 inhibitors.

| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |

| This compound | pERK | Cell-based | 47 | [8] |

| BI-3406 | SOS1::KRAS Interaction | Biochemical | 17-57 (in various cell lines for pERK) | [3] |

| MRTX0902 | SOS1:KRAS Interaction | Biochemical | 13.8 (WT KRAS) | [9] |

| 30.7 (KRAS G12C) | [9] | |||

| pERK | Cell-based | <100 (in 16 KRAS-mutant cell lines) | [9] | |

| BAY-293 | KRAS-SOS1 Interaction | Biochemical | 21 | [7] |

| Inhibitor | Target | Assay Type | Ki (nM) | Reference |

| This compound | SOS1 | Biochemical | 0.11 | [8] |

| MRTX0902 | SOS1 | Biochemical | 2.1 | [9] |

Experimental Protocols

The characterization of Sos1 inhibitors involves a variety of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.

Biochemical Assays

4.1.1. Homogeneous Time-Resolved Fluorescence (HTRF) Assay for SOS1:KRAS Interaction

This assay is used to quantify the ability of a compound to disrupt the interaction between Sos1 and KRAS.

-

Principle: This assay relies on the Förster Resonance Energy Transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) conjugated to one binding partner (e.g., anti-tag antibody for tagged Sos1) and an acceptor fluorophore (e.g., d2) conjugated to the other binding partner (e.g., tagged KRAS). When Sos1 and KRAS are in close proximity, excitation of the donor leads to emission from the acceptor. An inhibitor that disrupts this interaction will lead to a decrease in the HTRF signal.

-

Protocol Outline:

-

Recombinant, tagged Sos1 and KRAS proteins are incubated together in an appropriate assay buffer.

-

An anti-tag antibody labeled with the donor fluorophore and a second anti-tag antibody or labeled binding partner for the acceptor fluorophore are added.

-

The test compound (e.g., this compound) is added at various concentrations.

-

The reaction is incubated to allow for binding to reach equilibrium.

-

The HTRF signal is read on a plate reader capable of time-resolved fluorescence measurements.

-

IC50 values are calculated from the dose-response curves.

-

4.1.2. Nucleotide Exchange Assay

This assay measures the rate of GDP-GTP exchange on RAS, catalyzed by Sos1, and the inhibitory effect of test compounds.

-

Principle: A fluorescently labeled, non-hydrolyzable GTP analog (e.g., BODIPY-GTP) is used. The fluorescence of this analog changes upon binding to RAS. The assay monitors the increase in fluorescence as the fluorescent GTP analog displaces GDP from RAS in the presence of Sos1.

-

Protocol Outline:

-

Recombinant KRAS is pre-loaded with GDP.

-

The test compound is incubated with recombinant Sos1.

-

The KRAS-GDP and the Sos1-inhibitor complex are mixed in the presence of the fluorescent GTP analog.

-

The change in fluorescence is monitored over time using a fluorescence plate reader.

-

The rate of nucleotide exchange is calculated, and the inhibitory effect of the compound is determined.

-

Cell-Based Assays

4.2.1. Phospho-ERK (pERK) Inhibition Assay

This assay determines the ability of a Sos1 inhibitor to block the downstream signaling of the RAS-MAPK cascade in a cellular context.

-

Principle: Cancer cell lines with known RAS mutations are treated with the Sos1 inhibitor. The levels of phosphorylated ERK (the activated form of ERK) are then measured, typically by Western blot or a quantitative immunoassay (e.g., ELISA).

-

Protocol Outline (Western Blot):

-

Seed cancer cells (e.g., NCI-H358, MIA PaCa-2) in culture plates and allow them to adhere.

-

Treat the cells with a range of concentrations of the Sos1 inhibitor for a specified period (e.g., 1-24 hours).

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

Separate proteins by SDS-PAGE and transfer to a membrane (e.g., PVDF).

-

Probe the membrane with primary antibodies specific for phospho-ERK (pERK1/2) and total ERK.

-

Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize pERK levels to total ERK.

-

Calculate IC50 values from the dose-response curves.

-

4.2.2. Cell Proliferation Assay

This assay assesses the anti-proliferative effect of the Sos1 inhibitor on cancer cells.

-

Principle: Cancer cells are cultured in the presence of varying concentrations of the inhibitor over several days. The number of viable cells is then determined using a colorimetric or fluorometric method.

-

Protocol Outline (3D Spheroid Assay):

-

Seed cancer cells in ultra-low attachment plates to promote spheroid formation.

-

Treat the spheroids with a range of concentrations of the Sos1 inhibitor.

-

Incubate for a period of 3 to 7 days.

-

Add a viability reagent (e.g., CellTiter-Glo® 3D) that measures ATP content as an indicator of cell viability.

-

Measure the luminescent signal using a plate reader.

-

Calculate the percentage of growth inhibition and determine the IC50 value.

-

Visualizations of Signaling Pathways and Experimental Workflows

Figure 1: The RAS-MAPK signaling pathway and the inhibitory action of Sos1 inhibitors.

Figure 2: A simplified workflow for a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Figure 3: A typical workflow for a pERK inhibition assay using Western blotting.

References

- 1. pnas.org [pnas.org]

- 2. cytoskeleton.com [cytoskeleton.com]

- 3. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional Redundancy of Sos1 and Sos2 for Lymphopoiesis and Organismal Homeostasis and Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reactionbiology.com [reactionbiology.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. aacrjournals.org [aacrjournals.org]

The Role of Sos1 Inhibition in Pancreatic Cancer: A Technical Overview

A note on the inhibitor Sos1-IN-12: Publicly available research specifically detailing the use of this compound in pancreatic cancer models is limited. This guide will therefore provide a comprehensive overview of the preliminary research on Son of sevenless homolog 1 (Sos1) inhibition in pancreatic cancer, drawing upon data from well-characterized Sos1 inhibitors such as BAY-293 and BI-3406. These compounds serve as valuable surrogates for understanding the therapeutic potential and mechanistic underpinnings of Sos1 inhibition in this malignancy. This compound is described as a potent Sos1 inhibitor with a Ki of 0.11 nM for Sos1 and an IC50 of 47 nM for phosphorylated ERK (pERK), indicating its potential for significant biological activity.[1][2][3][4][5]

Pancreatic ductal adenocarcinoma (PDAC) is characterized by a high frequency of mutations in the KRAS oncogene, occurring in over 90% of cases.[6][7][8] These mutations lock KRAS in a constitutively active, GTP-bound state, driving downstream signaling pathways, most notably the MAPK (RAS-RAF-MEK-ERK) pathway, which promotes uncontrolled cell proliferation and survival.[6][7] Sos1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in activating KRAS by facilitating the exchange of GDP for GTP.[8] Therefore, inhibiting the interaction between Sos1 and KRAS presents a compelling therapeutic strategy to attenuate oncogenic KRAS signaling, irrespective of the specific KRAS mutation.[1]

Mechanism of Action of Sos1 Inhibitors

Sos1 inhibitors are small molecules that bind to Sos1, preventing its interaction with KRAS.[7] This disruption inhibits the loading of GTP onto KRAS, thereby reducing the population of active KRAS-GTP.[6][7] As a consequence, downstream signaling through the MAPK pathway is suppressed, leading to reduced cell growth and proliferation in KRAS-dependent cancer cells.[6]

Preclinical Efficacy of Sos1 Inhibitors in Pancreatic Cancer Models

Several Sos1 inhibitors have demonstrated anti-tumor activity in preclinical models of pancreatic cancer, both as monotherapy and in combination with other targeted agents.

In Vitro Studies

In vitro studies have shown that Sos1 inhibitors can effectively suppress the proliferation of pancreatic cancer cell lines harboring various KRAS mutations.

Table 1: In Vitro Activity of Sos1 Inhibitors in Pancreatic Cancer Cell Lines

| Cell Line | KRAS Mutation | Sos1 Inhibitor | IC50 (µM) | Combination Agent | Effect of Combination | Reference |

| MIA PaCa-2 | G12C | BAY-293 | Not specified | Trametinib (MEKi) | Synergistic | [1][2] |

| MIA PaCa-2 | G12C | BAY-293 | Not specified | Linsitinib (IGF-1Ri) | Synergistic | [2] |

| AsPC-1 | G12D | BAY-293 | Not specified | Trametinib (MEKi) | Synergistic | [1][2] |

| BxPC-3 | Wild-type | BAY-293 | Not specified | Trametinib (MEKi) | Less effective | [1][2] |

IC50 values for BAY-293 as a single agent were not explicitly provided in the cited source, which focused on combination effects.

In Vivo Studies

In vivo studies using xenograft models of pancreatic cancer have further substantiated the anti-tumor effects of Sos1 inhibition.

Table 2: In Vivo Efficacy of Sos1 Inhibitors in Pancreatic Cancer Xenograft Models

| Model | Sos1 Inhibitor | Dose | Combination Agent | Dose | Tumor Growth Inhibition | Reference |

| MIA PaCa-2 Xenograft | BI-3406 | 50 mg/kg, bid | Trametinib (MEKi) | 0.125 mg/kg, bid | Significant tumor regression | |

| KPCY (KRAS G12D) | BI 1701963 | Not specified | MEK inhibitor | Not specified | Suppressed tumor growth | [9] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway targeted by Sos1 inhibitors and a general workflow for evaluating their efficacy.

Caption: The KRAS signaling pathway and the mechanism of action of Sos1 inhibitors.

Caption: A general experimental workflow for the preclinical evaluation of a Sos1 inhibitor.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized methodologies for key experiments cited in the literature on Sos1 inhibitors.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Pancreatic cancer cells (e.g., MIA PaCa-2, AsPC-1, BxPC-3) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Drug Treatment: The following day, cells are treated with serial dilutions of the Sos1 inhibitor (e.g., BAY-293) alone or in combination with another agent (e.g., trametinib).

-

Incubation: Cells are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells. IC50 values are calculated using non-linear regression analysis. For combination studies, the Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy.[2][10]

Western Blotting for Phospho-ERK

-

Cell Lysis: Pancreatic cancer cells are treated with the Sos1 inhibitor for a specified time (e.g., 2, 6, 24 hours). After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-ERK (p-ERK), total ERK, and a loading control (e.g., β-actin).

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Band intensities are quantified using image analysis software (e.g., ImageJ). The level of p-ERK is normalized to total ERK.

In Vivo Xenograft Studies

-

Cell Implantation: Athymic nude mice are subcutaneously injected with a suspension of pancreatic cancer cells (e.g., 5 x 10^6 MIA PaCa-2 cells) in a mixture of media and Matrigel.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment groups (e.g., vehicle control, Sos1 inhibitor alone, combination agent alone, and combination of both).

-

Drug Administration: The Sos1 inhibitor (e.g., BI-3406) and any combination agent are administered via an appropriate route (e.g., oral gavage) at the specified doses and schedule (e.g., twice daily).

-

Monitoring: Tumor volume and mouse body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.

-

Endpoint and Tissue Collection: At the end of the study (due to tumor size limits or pre-defined study duration), mice are euthanized, and tumors are excised for pharmacodynamic analysis (e.g., western blotting for p-ERK) or histological examination.

-

Statistical Analysis: Differences in tumor growth between treatment groups are analyzed using appropriate statistical tests, such as a t-test or ANOVA.

Conclusion and Future Directions

The preliminary research on Sos1 inhibitors in pancreatic cancer models is promising. By targeting the initial step of KRAS activation, these inhibitors offer a pan-KRAS strategy that is independent of the specific mutation. The data from preclinical studies using inhibitors like BAY-293 and BI-3406 demonstrate that Sos1 inhibition can effectively reduce the proliferation of pancreatic cancer cells and suppress tumor growth, particularly when combined with inhibitors of the downstream MAPK pathway, such as MEK inhibitors. This combination approach appears to be a key strategy to overcome the adaptive resistance mechanisms that often limit the efficacy of single-agent therapies targeting the RAS pathway.

Further research is warranted to fully elucidate the potential of Sos1 inhibition in pancreatic cancer. This includes the clinical development of potent and selective Sos1 inhibitors, such as BI 1701963, which is currently in Phase I clinical trials.[1] Investigating biomarkers that predict response to Sos1 inhibition and exploring novel combination strategies will be crucial for the successful clinical translation of this therapeutic approach for patients with KRAS-mutant pancreatic cancer. The high potency of compounds like this compound suggests they could be valuable tools for these future investigations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. SOS1 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. WO2023008462A1 - Medicament for treatment and/or prevention of cancer - Google Patents [patents.google.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. CN117677398A - ç¨äºççæ²»çå/æé¢é²çè¯å - Google Patents [patents.google.com]

Unveiling SOS1 Function: A Technical Guide to the Chemical Probe Sos1-IN-12

For Researchers, Scientists, and Drug Development Professionals

Introduction

Son of Sevenless 1 (SOS1) is a critical guanine nucleotide exchange factor (GEF) that plays a pivotal role in cellular signaling. By catalyzing the exchange of GDP for GTP on RAS proteins, SOS1 acts as a molecular switch, activating the RAS/MAPK pathway, a cascade that governs fundamental cellular processes including proliferation, differentiation, and survival.[1][2][3] Dysregulation of the RAS/MAPK pathway is a hallmark of many human cancers, making SOS1 an attractive therapeutic target. The development of potent and selective chemical probes is essential to dissect the intricate functions of SOS1 and to validate its potential as a drug target.

This technical guide focuses on Sos1-IN-12 , a potent inhibitor of the SOS1-KRAS interaction. We will delve into its biochemical and cellular activity, provide detailed methodologies for its characterization, and visualize the key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers utilizing this compound to explore SOS1 function in both normal physiology and disease.

This compound: A Potent Chemical Probe for SOS1

This compound has emerged as a high-affinity chemical probe for interrogating the function of SOS1. Its primary mechanism of action is the disruption of the protein-protein interaction between SOS1 and KRAS, thereby preventing the activation of KRAS and subsequent downstream signaling.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and provide a comparison with other well-characterized SOS1 inhibitors.

| Compound | Parameter | Value | Assay Type |

| This compound | Ki (SOS1) | 0.11 nM | Biochemical Assay |

| IC50 (pERK) | 47 nM | Cellular Assay | |

| BAY-293 | IC50 (KRAS-SOS1 Interaction) | 21 nM | Biochemical Assay |

| BI-3406 | IC50 (SOS1-KRAS Interaction) | 6 nM | Biochemical Assay |

Data for this compound is reported by commercial suppliers. Data for BAY-293 and BI-3406 are from published literature to provide context for potency.

| Compound | Cell Line | KRAS Status | IC50 (Proliferation) |

| This compound | Data not publicly available | - | - |

| BI-3406 | NCI-H358 (Lung) | G12C | 16 nM |

| Mia Paca-2 (Pancreatic) | G12C | 17 nM |

Cellular proliferation data for well-characterized SOS1 inhibitors are provided to illustrate the expected anti-proliferative effects in KRAS-mutant cancer cell lines.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of this compound. The following sections provide methodologies for key biochemical and cellular assays adapted from established protocols for characterizing SOS1 inhibitors.

Biochemical Assay: SOS1-KRAS Interaction (HTRF)

This assay quantifies the ability of this compound to disrupt the interaction between SOS1 and KRAS in a biochemical setting.

Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a proximity-based assay. Tagged recombinant SOS1 and KRAS proteins are used. When they interact, a FRET signal is generated. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.

Materials:

-

Recombinant His-tagged SOS1 (catalytic domain)

-

Recombinant GST-tagged KRAS (loaded with GDP)

-

Anti-His antibody conjugated to a FRET donor (e.g., Terbium cryptate)

-

Anti-GST antibody conjugated to a FRET acceptor (e.g., d2)

-

Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 0.1% BSA, 0.05% Tween-20)

-

This compound and other test compounds

-

384-well low-volume white plates

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add 2 µL of the compound dilutions.

-

Add 4 µL of a solution containing His-SOS1 and GST-KRAS to each well.

-

Add 4 µL of a solution containing the anti-His-donor and anti-GST-acceptor antibodies.

-

Incubate the plate at room temperature for 2 hours, protected from light.

-

Read the plate on an HTRF-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Calculate the HTRF ratio and plot the results against the compound concentration to determine the IC50 value.

Cellular Assay: pERK Level Measurement (Western Blot)

This assay determines the effect of this compound on the downstream signaling of the RAS/MAPK pathway by measuring the phosphorylation of ERK.

Principle: Western blotting is used to detect the levels of phosphorylated ERK (pERK) and total ERK in cell lysates after treatment with this compound. A decrease in the pERK/total ERK ratio indicates inhibition of the pathway.

Materials:

-

KRAS-mutant cancer cell line (e.g., NCI-H358)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-pERK1/2, anti-total ERK1/2, anti-loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours).

-

Wash the cells with cold PBS and lyse them on ice with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples and load equal amounts onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and calculate the ratio of pERK to total ERK.

Visualizations: Signaling Pathways and Workflows

Diagrams are provided to visually represent the complex biological pathways and experimental procedures.

Caption: The SOS1-RAS-MAPK signaling pathway and the point of inhibition by this compound.

References

selectivity profile of Sos1-IN-12 against SOS2 and other GEFs

For Researchers, Scientists, and Drug Development Professionals